molecular formula C17H21F3N6O B2892218 1-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide CAS No. 2034260-37-0

1-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2892218
CAS No.: 2034260-37-0
M. Wt: 382.391
InChI Key: CVCLKIPHEYYNJK-UHFFFAOYSA-N
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Description

1-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H21F3N6O and its molecular weight is 382.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential biological activities. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities. The study aimed to explore the structure-activity relationship (SAR) of these compounds, which could be beneficial for developing new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial and Anticancer Potential

Hafez et al. (2016) synthesized novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidin-7-one compounds, and evaluated them for antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting the potential of pyrazolopyrimidine derivatives in cancer therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).

GyrB Inhibitors for Tuberculosis

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, including novel Mycobacterium tuberculosis GyrB inhibitors. These compounds were evaluated for their in vitro activities and showed promise in developing new treatments for tuberculosis, demonstrating the versatility of pyrazolopyrimidine derivatives in addressing infectious diseases (Jeankumar et al., 2013).

Molecular Interaction Studies

Molecular interaction studies, such as those conducted by Shim et al. (2002), provide insights into how compounds like pyrazolopyrimidine derivatives interact with biological targets. These studies are crucial for understanding the mechanism of action of potential therapeutic agents and for guiding the design of more effective compounds (Shim et al., 2002).

Properties

IUPAC Name

2-ethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N6O/c1-3-26-13(4-7-21-26)16(27)24-12-5-8-25(9-6-12)15-10-14(17(18,19)20)22-11(2)23-15/h4,7,10,12H,3,5-6,8-9H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCLKIPHEYYNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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